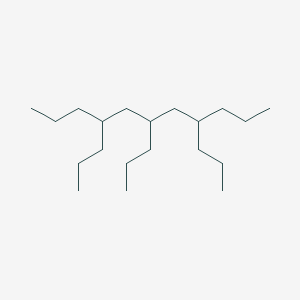
4,6,8-Tripropylundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,8-Tripropylundecane is a branched alkane with the molecular formula C20H42. It is a hydrocarbon compound characterized by its three propyl groups attached to the 4th, 6th, and 8th carbon atoms of an undecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Tripropylundecane typically involves the alkylation of undecane with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:
Undecane+3Propyl HalideBasethis compound+3Halide Ion
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to optimize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
4,6,8-Tripropylundecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, converting any functional groups to their corresponding alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
4,6,8-Tripropylundecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a hydrophobic drug carrier in pharmaceutical formulations.
Industry: Utilized as a lubricant additive and in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4,6,8-Tripropylundecane involves its interaction with hydrophobic environments due to its non-polar nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic pockets within proteins, where it can modulate the activity of membrane-bound enzymes and receptors.
類似化合物との比較
Similar Compounds
- 4,6,8-Trimethylundecane
- 4,6,8-Tributylundecane
- 4,6,8-Trioctylundecane
Comparison
4,6,8-Tripropylundecane is unique due to its specific branching pattern and the size of its alkyl groups. Compared to 4,6,8-Trimethylundecane, it has larger propyl groups, which can lead to different physical properties such as boiling point and solubility. Compared to 4,6,8-Tributylundecane and 4,6,8-Trioctylundecane, it has smaller alkyl groups, which can affect its reactivity and interactions with other molecules.
特性
CAS番号 |
98007-33-1 |
|---|---|
分子式 |
C20H42 |
分子量 |
282.5 g/mol |
IUPAC名 |
4,6,8-tripropylundecane |
InChI |
InChI=1S/C20H42/c1-6-11-18(12-7-2)16-20(15-10-5)17-19(13-8-3)14-9-4/h18-20H,6-17H2,1-5H3 |
InChIキー |
YGRZKQVTLNICST-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)CC(CCC)CC(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


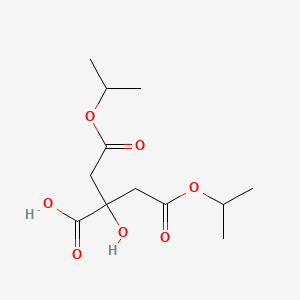
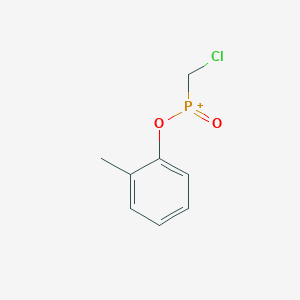
![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
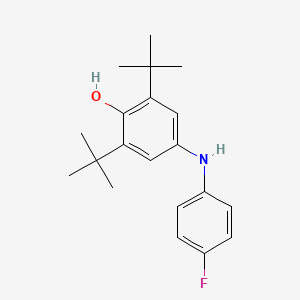
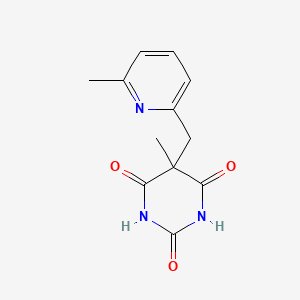
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
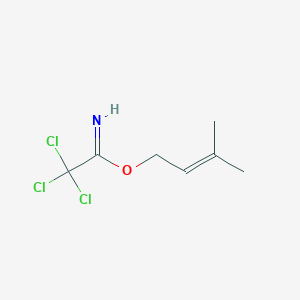
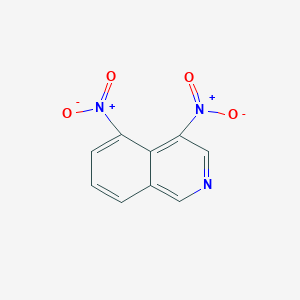
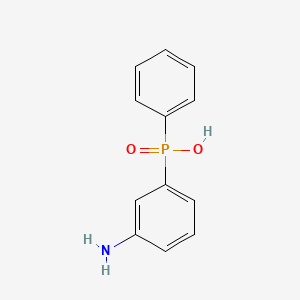
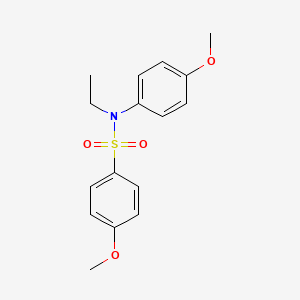
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
